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Compound Name: ERK2 allosteric-IN-1

Cat. No.: B2699398 Get Quote

Introduction

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase

1 (MAPK1), is a key serine/threonine kinase in the MAPK signaling pathway. This pathway is

integral to various cellular processes, including proliferation, differentiation, and survival.[1][2]

Dysregulation of the MAPK/ERK pathway is frequently observed in various cancers, making

ERK2 a significant target for therapeutic intervention.[3] Allosteric inhibitors, which bind to sites

distinct from the highly conserved ATP-binding pocket, offer a promising strategy for achieving

high selectivity and overcoming resistance associated with traditional ATP-competitive

inhibitors.[4][5] ERK2 allosteric-IN-1 is a selective, allosteric inhibitor of ERK2.[6] This

document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory

activity of ERK2 allosteric-IN-1 using a luminescence-based method.

Principle of the Assay

The in vitro kinase assay for ERK2 measures the transfer of the gamma-phosphate from ATP

to a specific substrate, such as Myelin Basic Protein (MBP). The activity of the kinase is

quantified by measuring the amount of ADP produced, which is directly proportional to the

enzyme's activity. The ADP-Glo™ Kinase Assay is a luminescence-based system that

quantifies ADP production.[2][3] In this two-step reaction, the kinase reaction is first allowed to

proceed. Subsequently, the remaining ATP is depleted, and the ADP generated is converted

back to ATP, which is then used by a luciferase to produce a luminescent signal. The intensity

of the light signal is directly correlated with the amount of ADP produced and thus the ERK2
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activity. The inhibitory effect of ERK2 allosteric-IN-1 is determined by measuring the reduction

in luminescence in the presence of the compound.

Experimental Protocols
Materials and Reagents

Recombinant human ERK2 enzyme (activated)

ERK2 substrate (e.g., Myelin Basic Protein, MBP)

ATP

ERK2 allosteric-IN-1

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[2]

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader capable of measuring luminescence

Procedure

Reagent Preparation:

Prepare the Kinase Assay Buffer as described above.

Thaw the recombinant ERK2 enzyme, substrate, and ATP on ice.

Prepare a stock solution of ERK2 allosteric-IN-1 in DMSO. Further dilute the inhibitor to

desired concentrations in the Kinase Assay Buffer. Ensure the final DMSO concentration

does not exceed 1% in the assay.[3]

Prepare a solution of ERK2 enzyme and substrate in Kinase Assay Buffer.
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Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration in the assay

should be at or near the Km value for ERK2, if known, to accurately determine the IC50 of

non-ATP competitive inhibitors.

Kinase Reaction:

To the wells of a white assay plate, add 5 µL of the diluted ERK2 allosteric-IN-1 solution

or vehicle control (DMSO in Kinase Assay Buffer).

Add 10 µL of the ERK2 enzyme/substrate mixture to each well.

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.

Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.

Add 50 µL of Kinase Detection Reagent to each well.

Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and

generate a luminescent signal.

Data Acquisition:

Measure the luminescence of each well using a plate reader.

Data Analysis:

Subtract the background luminescence (no enzyme control) from all experimental wells.

Determine the percent inhibition for each concentration of ERK2 allosteric-IN-1 using the

following formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor /

Luminescence_vehicle))
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
Table 1: Inhibitory Activity of ERK2 allosteric-IN-1

Compound Target Assay Type IC50 (µM) Reference

ERK2 allosteric-

IN-1
ERK2 Biochemical 11 [6]
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Caption: MAPK/ERK2 signaling pathway with the allosteric inhibition site.
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Caption: Workflow for the ERK2 in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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